molecular formula C9H7ClN2 B1584192 4-Chloro-6-methylquinazoline CAS No. 58421-79-7

4-Chloro-6-methylquinazoline

Cat. No.: B1584192
CAS No.: 58421-79-7
M. Wt: 178.62 g/mol
InChI Key: XNILKVADCMYCQT-UHFFFAOYSA-N
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Description

4-Chloro-6-methylquinazoline is an organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylquinazoline typically involves the reaction of 4-chloroquinazoline with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies
4-Chloro-6-methylquinazoline serves as a crucial intermediate in synthesizing pharmaceutical agents aimed at treating cancer. It has been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in malignant tumors. For instance, a study demonstrated that derivatives of this compound exhibited promising antiproliferative activity against several cancer cell lines, including HCT-116 (colorectal carcinoma) and T98G (glioblastoma) with IC50 values of 2.8 µM and 2.0 µM, respectively .

Antiviral and Anti-inflammatory Activities
Research indicates that this compound may also possess antiviral and anti-inflammatory properties, making it a versatile candidate for drug development. Its structural modifications can enhance its therapeutic efficacy against various diseases.

Biological Research

Mechanisms of Action
In biological studies, this compound is utilized to explore its interactions with enzymes and receptors. This helps researchers understand its mechanism of action and potential therapeutic effects. For example, compounds derived from this structure have been tested for their ability to modulate specific cellular pathways linked to disease mechanisms .

Case Study: Anticancer Activity
A notable study focused on the synthesis of 4-anilinoquinazolines derived from 4-chloroquinazolines revealed significant activity against tumor cell lines. Compounds were screened for their ability to inhibit cell proliferation, leading to the identification of several promising candidates for further development .

Material Science

Development of Novel Materials
The unique electronic properties of this compound allow it to be used in creating advanced materials such as organic semiconductors. These materials are beneficial for applications in electronics and coatings due to their enhanced conductivity and thermal stability .

Agricultural Chemistry

Agrochemical Formulations
This compound is also explored for its potential use in developing agrochemicals, including pesticides and herbicides that target specific pests while minimizing harm to non-target organisms. Its effectiveness in enhancing crop protection and yield is an area of ongoing research .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in various analytical techniques. This application is essential for ensuring the accuracy and reliability of experimental results across different research settings .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for cancer therapies; antiviral and anti-inflammatory potentialActive against HCT-116 and T98G cell lines; IC50 values of 2.8 µM and 2.0 µM respectively
Biological ResearchStudies on enzyme/receptor interactions; mechanism explorationSignificant modulation of cellular pathways linked to disease mechanisms
Material ScienceDevelopment of organic semiconductors; enhanced conductivity and thermal stabilityUsed in advanced materials for electronics
Agricultural ChemistryDevelopment of targeted agrochemicals; improving crop protectionPotentially effective pesticides with reduced non-target impact
Analytical ChemistryStandard reference material for analytical techniquesEnsures accuracy and reliability in experimental results

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methylquinazoline is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

4-Chloro-6-methylquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a kinase inhibitor. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H7ClN2C_9H_7ClN_2 and a molecular weight of approximately 180.62 g/mol. The compound features a quinazoline core, which is known for its versatility in medicinal applications.

The primary mechanism through which this compound exhibits biological activity is through the inhibition of various kinases:

  • Aurora Kinases : These are essential for cell division, and their inhibition can lead to cell cycle arrest in cancer cells.
  • Platelet-Derived Growth Factor Receptor (PDGFR) : Inhibition of PDGFR can disrupt signaling pathways that promote tumor growth and metastasis.

Antitumor Activity

Recent studies have evaluated the antiproliferative effects of 4-chloroquinazolines, including this compound, against various tumor cell lines:

Cell Line Inhibition (%) at 50 µM Active Compounds
HCT-116 (Colorectal)>75%10b, 15a, 15b
MCF-7 (Breast)<10%None
T98G (Glioblastoma)>75%10b, 10c, 15a, 15b

In particular, compounds derived from the quinazoline structure demonstrated significant activity against T98G cells, indicating potential for development as antitumor agents .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific substituents on the quinazoline ring in enhancing biological activity. For instance, modifications at the 2-position have been shown to improve potency against specific cancer cell lines .

Case Studies

  • Erlotinib Synthesis :
    • This compound serves as an intermediate in the synthesis of Erlotinib, a drug used for non-small cell lung cancer treatment. Its role in targeting the epidermal growth factor receptor (EGFR) pathway underscores its therapeutic relevance .
  • In Vitro Studies :
    • A study screened various derivatives for their ability to inhibit cell proliferation across different cancer types. Compounds with similar structures to this compound were found to exhibit varying degrees of effectiveness depending on the specific kinase targets .
  • Antinociceptive Effects :
    • Beyond its anticancer properties, related compounds have been investigated for their potential antinociceptive effects in animal models. These studies suggest that modifications to the quinazoline structure can yield compounds with pain-relieving properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methylquinazoline, and how can reaction conditions be tailored to improve yield?

  • Methodology : A five-step synthesis is commonly employed for structurally similar quinazolines (e.g., 7-(benzyloxy)-4-chloro-6-methoxyquinazoline), involving nitration, reduction, cyclization, and chlorination steps . For this compound, substitution patterns can be optimized by adjusting reagents (e.g., using POCl₃ for chlorination) and reaction times. Solvent choice (e.g., dichloromethane or toluene) and temperature control during cyclization are critical to minimizing by-products . Yield improvements (up to 90%) are achievable via recrystallization or column chromatography .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural integrity?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C6, chlorine at C4). Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 194.05 for C₉H₇ClN₂) .
  • X-ray Diffraction : SHELXL refinement ( ) resolves crystal packing and bond angles, essential for confirming regioselectivity in synthesis .

Q. What are the key reactivity patterns of this compound under nucleophilic substitution?

  • Methodology : The C4 chlorine is highly reactive toward nucleophiles (e.g., amines, thiols). For example, reaction with piperazine in DMF at 80°C yields 4-piperazinyl derivatives. Steric effects from the C6 methyl group may slow kinetics compared to methoxy analogs . Monitoring via TLC or HPLC ensures reaction completion, with yields typically 70–85% .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and regioselectivity in this compound derivatives?

  • Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange terms ( ) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like 6-31G(d) model methyl and chlorine substituent effects on charge distribution . Correlation-energy functionals ( ) assess non-covalent interactions in crystal structures .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition). Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or impurity levels (>95% purity required for reproducibility) .
  • SAR Studies : Systematically modify substituents (e.g., replacing methyl with methoxy or halogens) to isolate electronic vs. steric contributions .

Q. How does the methyl group at C6 influence metabolic stability compared to methoxy or halogen substituents?

  • Methodology :

  • In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Methyl groups generally reduce oxidative metabolism compared to methoxy .
  • Computational ADME : Tools like SwissADME predict logP and CYP450 interactions. Methyl’s hydrophobicity (clogP ~2.5) may enhance membrane permeability but reduce solubility .

Q. What catalytic systems enable sustainable synthesis of this compound to minimize waste?

  • Methodology :

  • Electrochemical Synthesis : Undivided cells with carbon/aluminum electrodes in acetic acid enable oxidative cyclization at room temperature, avoiding high-temperature steps ().
  • Photocatalysis : TiO₂ or ZnO nanoparticles under UV light can accelerate cyclization, reducing reliance on toxic solvents .

Q. Key Recommendations for Researchers

  • Prioritize crystallographic validation (SHELXL) for novel derivatives to avoid misassignment .
  • Use hybrid DFT functionals for accurate SAR predictions in drug design .
  • Adopt electrochemical or photocatalytic methods to align with green chemistry principles .

Properties

IUPAC Name

4-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNILKVADCMYCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359106
Record name 4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58421-79-7
Record name 4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylquinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-Methyl-3H-quinazolin-4-one (1.1 g, 6.9 mmol) is dissolved in toluene (70 mL). To the solution is added triethyl amine (1.82 g, 18 mmol) and P(O)Cl3 (1.06 g, 6.9 mmol). The solution is heated to reflux. After 3 h, the solution is poured into water (100 mL). The solution is diluted with EtOAc (200 mL). The layers are separated. The organic layer is washed with water, saturated NaHCO3 (aq.) and saturated NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated. The title compound is obtained as an oil (0.75 g, 4.2 mmol).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-6-methylquinazoline
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4-Chloro-6-methylquinazoline
4-Chloro-6-methylquinazoline
4-Chloro-6-methylquinazoline
4-Chloro-6-methylquinazoline

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